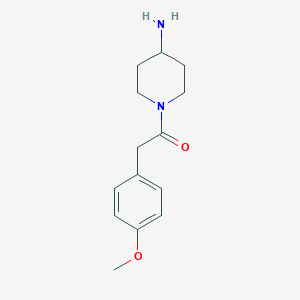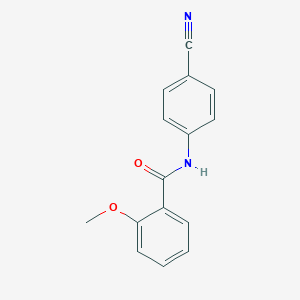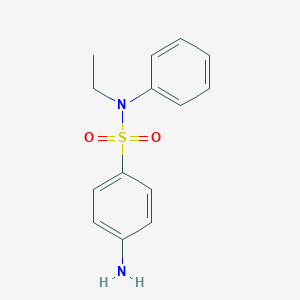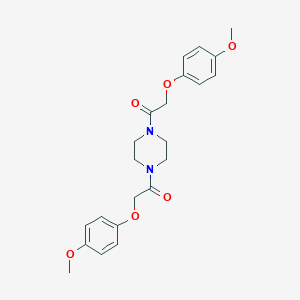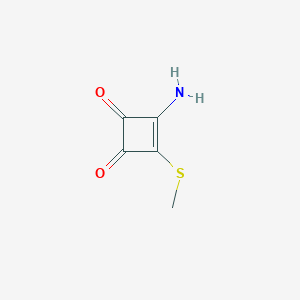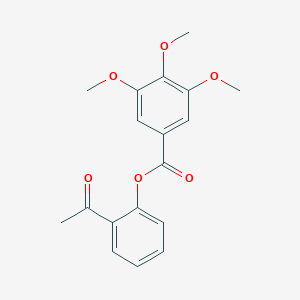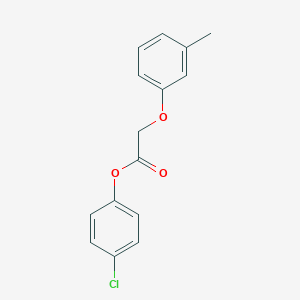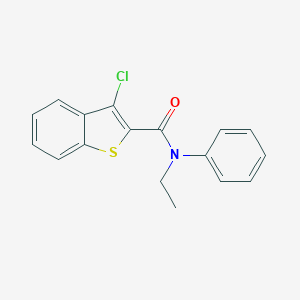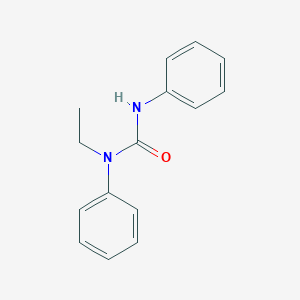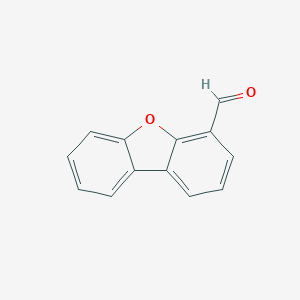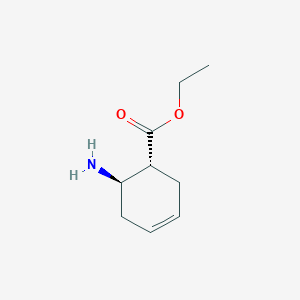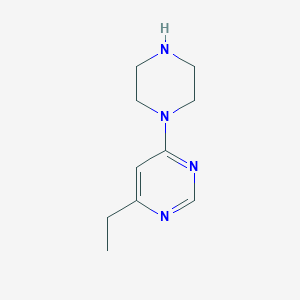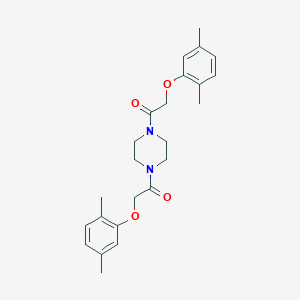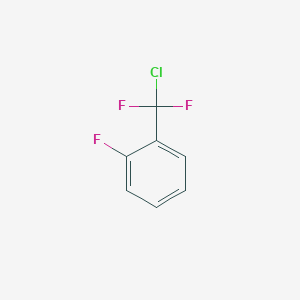
1-(Chlorodifluoromethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorodifluoromethyl)-2-fluorobenzene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chlorodifluoromethyl)-2-fluorobenzene can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with chlorodifluoromethyltrimethylsilane (TMSCF2Cl) in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorodifluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-(difluoromethyl)-2-fluorobenzene derivatives.
Oxidation Products: Fluorinated benzoic acids.
Reduction Products: Difluoromethylated benzene derivatives.
Scientific Research Applications
1-(Chlorodifluoromethyl)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.
Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 1-(Chlorodifluoromethyl)-2-fluorobenzene in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modifying enzyme activity. The compound’s lipophilicity also allows it to penetrate cell membranes more effectively, influencing various cellular pathways .
Comparison with Similar Compounds
- (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
- (Trifluoromethyl)trimethylsilane (TMSCF3)
- 1,1-Difluoroalkenes
Comparison: 1-(Chlorodifluoromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to its analogs. For instance, TMSCF2Cl is more reactive in nucleophilic substitution reactions compared to TMSCF2Br and TMSCF3, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGNFOESSJGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623820 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17054-13-6 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
